molecular formula C20H30O4 B1241869 Ballotenic acid

Ballotenic acid

Cat. No.: B1241869
M. Wt: 334.4 g/mol
InChI Key: KLTOIXCFCZRIFD-BBOKRCSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ballotenic acid is a diterpenoid that is 3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid substituted by methyl groups at positions 5, 6 and 8a and a 2-(2-oxotetrahydrofuran-3-yl)ethyl group at position 5 (the 4aR,5S,6R,8aR stereoisomer). It is isolated from the whole plant of Ballota limbata (Syn.Otostegia limbata) and acts as a lipoxygenase inhibitor. It has a role as a metabolite and a lipoxygenase inhibitor. It is a diterpenoid, a carbobicyclic compound, a gamma-lactone, a monocarboxylic acid and a member of octahydronaphthalenes.

Scientific Research Applications

Chemical Structure and Isolation

Ballotenic acid, a clerodane-type diterpenoid, has been isolated from plants like Ballota limbata and Otostegia limbata. Its structure was elucidated using advanced spectroscopic methods such as 2D-NMR, COSY, HMQC, HMBC, and NOE experiments (Ahmad et al., 2004); (Farooq et al., 2007).

Biological Activities

  • Enzyme Inhibition: this compound has shown potential in inhibiting the lipoxygenase enzyme, a key player in inflammatory processes. It exhibits this inhibitory effect in a concentration-dependent manner (Ahmad et al., 2004).
  • Antioxidant Properties: Another significant property of this compound is its antioxidant capacity. It has demonstrated potent scavenging abilities for various reactive oxygen species, including hydroxyl radicals, total ROS, and peroxynitrite, indicating its potential in combating oxidative stress (Fozia et al., 2021).
  • Antimicrobial Effects: The compound also exhibits notable antibacterial and antifungal activities. It has been effective against multiple bacterial strains and demonstrated significant inhibition zones against fungal strains, highlighting its potential as an antimicrobial agent (Fozia et al., 2021).

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(2-oxooxolan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13-7-10-20(3)15(17(21)22)5-4-6-16(20)19(13,2)11-8-14-9-12-24-18(14)23/h5,13-14,16H,4,6-12H2,1-3H3,(H,21,22)/t13-,14?,16-,19+,20+/m1/s1

InChI Key

KLTOIXCFCZRIFD-BBOKRCSFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C

Synonyms

ballotenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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